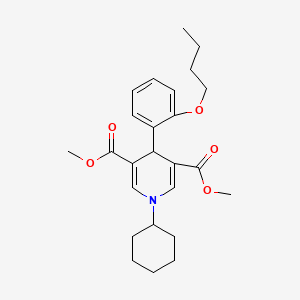![molecular formula C19H21NO2S B4694694 N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4694694.png)
N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide
Vue d'ensemble
Description
N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide, also known as BMEA, is a chemical compound that has been widely used in scientific research for its unique properties. BMEA is a small molecule with a molecular weight of 327.43 g/mol and a chemical formula of C19H21NO2S.
Mécanisme D'action
The mechanism of action of N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and tumor growth. N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide has also been found to have anti-oxidant effects, which may help to protect cells from oxidative damage. In addition, N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to reduce the proliferation of cancer cells and induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are many future directions for research on N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide. One potential area of research is the development of N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide and to identify its molecular targets. Finally, research is needed to determine the safety and toxicity of N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide in humans, which is necessary for its development as a therapeutic agent.
Applications De Recherche Scientifique
N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide has been widely used in scientific research for its unique properties. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant effects. N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, N-[2-(benzylthio)ethyl]-3-(4-methoxyphenyl)acrylamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-N-(2-benzylsulfanylethyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-10-7-16(8-11-18)9-12-19(21)20-13-14-23-15-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,20,21)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRSUGDDKFGFDM-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4694612.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4694623.png)

![6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4694633.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4694634.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4694642.png)

![8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4694659.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4694660.png)
![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4694670.png)
![5-[3-(4-methoxyphenyl)acryloyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4694673.png)
![N-(4-methylphenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4694684.png)
methanone](/img/structure/B4694688.png)
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B4694692.png)